molecular formula C16H13ClN4O2 B6334076 1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide CAS No. 160729-57-7

1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B6334076
CAS No.: 160729-57-7
M. Wt: 328.75 g/mol
InChI Key: JHURMULLGUHEAE-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a hydroxymethyl group, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Chloro and Hydroxymethyl Groups: The chloro and hydroxymethyl groups can be introduced through electrophilic substitution reactions on the phenyl ring.

    Coupling Reactions: The final step involves coupling the triazole ring with the substituted phenyl ring using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Formation of 1-[4-Chloro-3-(carboxy)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide.

    Reduction: Formation of 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide.

    Substitution: Formation of 1-[4-(Substituted)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-Chloro-3-(hydroxymethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide: Lacks the phenyl group at the 5-position.

    1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide: Contains a methyl group instead of a phenyl group at the 5-position.

    1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-ethyl-1H-1,2,4-triazole-3-carboxamide: Contains an ethyl group instead of a phenyl group at the 5-position.

Uniqueness

1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of both chloro and hydroxymethyl groups on the phenyl ring, along with the phenyl group at the 5-position of the triazole ring, may enhance its binding affinity to molecular targets and its overall stability.

Properties

IUPAC Name

1-[4-chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-13-7-6-12(8-11(13)9-22)21-16(10-4-2-1-3-5-10)19-15(20-21)14(18)23/h1-8,22H,9H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHURMULLGUHEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)CO)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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